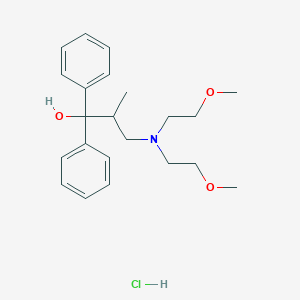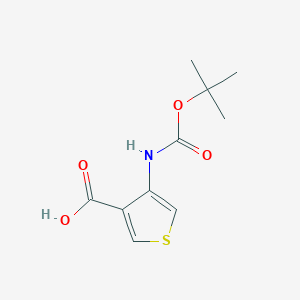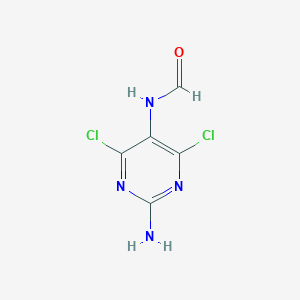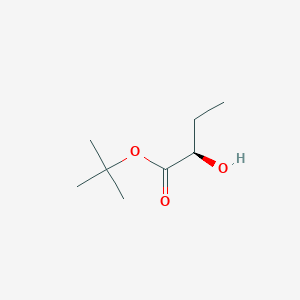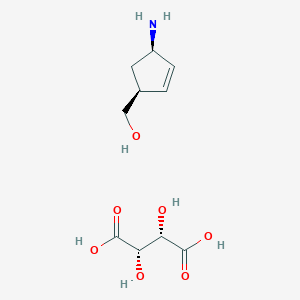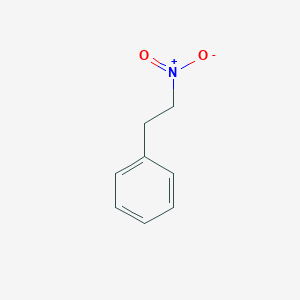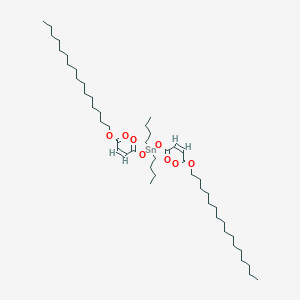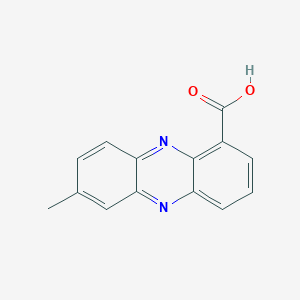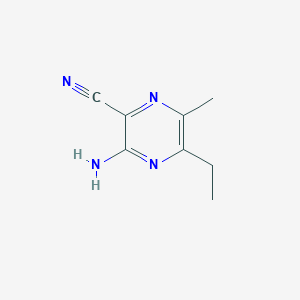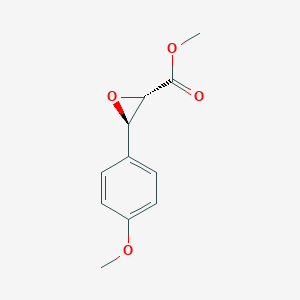![molecular formula C7H4N2O2 B025226 4H-Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6](/img/structure/B25226.png)
4H-Pyrido[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound characterized by a fused ring structure containing nitrogen and oxygen atoms This compound is part of a broader class of heterocycles that are significant in organic chemistry due to their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method includes the use of secondary amides with adipoyl chloride and pimeloyl chloride in an iridium-catalyzed one-pot reaction . These methods typically yield the desired compound with good efficiency and under mild reaction conditions.
Industrial Production Methods: Industrial production of Pyrido[2,3-d][1,3]oxazin-4-one may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it reacts with active methylene compounds to form 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones . This reaction is significant for synthesizing compounds with pharmaceutical applications.
Common Reagents and Conditions: Common reagents used in the reactions of Pyrido[2,3-d][1,3]oxazin-4-one include carboxylic acid chlorides, secondary amides, and active methylene compounds. Reaction conditions often involve refluxing in organic solvents such as xylene or using iridium catalysts for one-pot reactions .
Major Products Formed: The major products formed from the reactions of Pyrido[2,3-d][1,3]oxazin-4-one include 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones and various pyrimidino derivatives . These products are valuable in medicinal chemistry for their potential therapeutic properties.
Scientific Research Applications
Pyrido[2,3-d][1,3]oxazin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex heterocyclic compounds. In biology and medicine, it is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant for treating neurological disorders . Additionally, its derivatives have shown antitumor, antimicrobial, and anti-inflammatory activities .
Mechanism of Action
The mechanism of action of Pyrido[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Pyrido[2,3-d][1,3]oxazin-4-one can be compared with other similar compounds such as pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds share structural similarities but differ in their biological activities and applications. Pyrido[2,3-d][1,3]oxazin-4-one is unique due to its specific inhibitory effects on enzymes and its potential therapeutic applications.
List of Similar Compounds:- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Conclusion
Pyrido[2,3-d][1,3]oxazin-4-one is a versatile heterocyclic compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications. Continued investigation into its properties and applications will likely yield further insights and advancements in medicinal chemistry and related disciplines.
Properties
CAS No. |
109171-82-6 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H |
InChI Key |
CJCQCWPVLWKLNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=COC2=O |
Canonical SMILES |
C1=CC2=C(N=C1)N=COC2=O |
Synonyms |
4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


